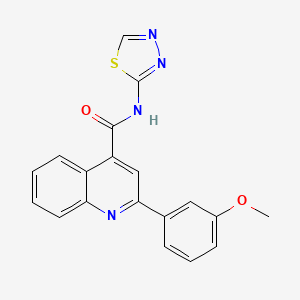
2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The compound also contains a methoxyphenyl group, a thiadiazole ring, and a carboxamide functional group. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions.
Coupling of the Thiadiazole and Quinoline Derivatives: The final step involves the coupling of the thiadiazole derivative with the quinoline derivative through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of alternative reagents, solvents, and reaction conditions, as well as the implementation of continuous flow processes and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Some proposed mechanisms include:
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, such as kinases or proteases, by binding to their active sites.
Modulation of Receptors: The compound may interact with cell surface receptors, such as G-protein-coupled receptors or ion channels, to modulate their activity.
Interference with DNA/RNA: The compound may bind to DNA or RNA, interfering with their replication, transcription, or translation processes.
Comparison with Similar Compounds
2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-amine: Similar structure but with an amine group instead of a carboxamide group.
2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-thiol: Similar structure but with a thiol group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H14N4O2S/c1-25-13-6-4-5-12(9-13)17-10-15(14-7-2-3-8-16(14)21-17)18(24)22-19-23-20-11-26-19/h2-11H,1H3,(H,22,23,24) |
InChI Key |
WCHRTBSDLXFDPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azepan-1-yl[1-(ethylsulfonyl)piperidin-4-yl]methanone](/img/structure/B11123542.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11123551.png)
![1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123555.png)
![N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11123557.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11123560.png)
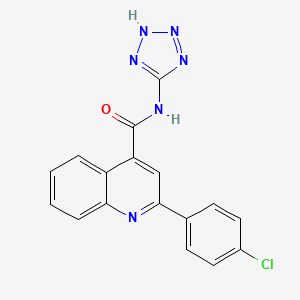
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123573.png)
![5-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11123580.png)
![4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B11123584.png)
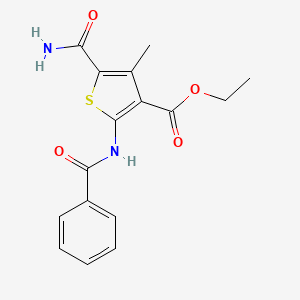
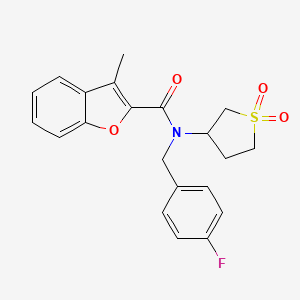
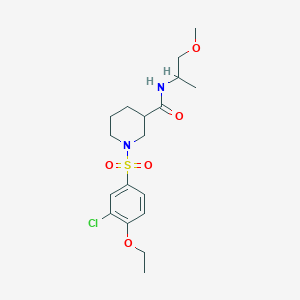
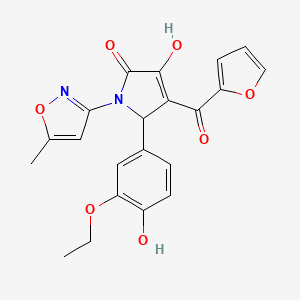
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11123639.png)
